4-[4-(3-tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide
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Overview
Description
4-[4-(3-tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a pyridazinone moiety with a piperidine ring and a benzenesulfonamide group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce different reduced forms of the compound .
Scientific Research Applications
4-[4-(3-tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(3-tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate: Shares a similar piperidine structure but differs in the functional groups attached.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: Another compound with a piperidine ring, used in different chemical reactions.
Uniqueness
4-[4-(3-tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide is unique due to its combination of a pyridazinone moiety, piperidine ring, and benzenesulfonamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
4-[4-(3-tert-butyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4S/c1-22(2,3)19-10-11-20(27)26(23-19)17-12-14-25(15-13-17)21(28)16-6-8-18(9-7-16)31(29,30)24(4)5/h6-11,17H,12-15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEHBKMUYKJPHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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